1,1'-(Tetradecane-1,14-diyl)dipyrene

Description

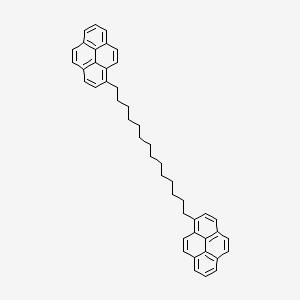

1,1'-(Tetradecane-1,14-diyl)dipyrene is a bifunctional aromatic hydrocarbon consisting of two pyrene moieties linked by a flexible tetradecane (14-carbon) aliphatic chain. Pyrene, a polycyclic aromatic hydrocarbon (PAH), is renowned for its strong fluorescence, high quantum yield, and π-π stacking propensity. The incorporation of a long alkyl chain introduces conformational flexibility, which can modulate aggregation behavior, solubility in non-polar solvents, and self-assembly properties. Such compounds are of interest in materials science, particularly for organic electronics, liquid crystals, and supramolecular systems where tunable intermolecular interactions are critical .

Its molecular weight is estimated at ~600 g/mol (based on two pyrene units [C₁₆H₁₀, MW = 202 g/mol each] and a C₁₄H₂₈ chain).

Properties

CAS No. |

61549-35-7 |

|---|---|

Molecular Formula |

C46H46 |

Molecular Weight |

598.9 g/mol |

IUPAC Name |

1-(14-pyren-1-yltetradecyl)pyrene |

InChI |

InChI=1S/C46H46/c1(3-5-7-9-11-15-33-21-23-39-27-25-35-17-13-19-37-29-31-41(33)45(39)43(35)37)2-4-6-8-10-12-16-34-22-24-40-28-26-36-18-14-20-38-30-32-42(34)46(40)44(36)38/h13-14,17-32H,1-12,15-16H2 |

InChI Key |

PAAMYGHPPZEQDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1’-(Tetradecane-1,14-diyl)dipyrene typically involves the following steps:

Starting Materials: The synthesis begins with pyrene and tetradecane.

Reaction Conditions: The pyrene units are functionalized to introduce reactive groups, such as halides or hydroxyl groups.

Coupling Reaction: The functionalized pyrene units are then coupled with tetradecane under specific conditions, often using catalysts like palladium or nickel to facilitate the reaction.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure 1,1’-(Tetradecane-1,14-diyl)dipyrene.

Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1,1’-(Tetradecane-1,14-diyl)dipyrene undergoes various chemical reactions, including:

Oxidation: The pyrene units can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the pyrene units to dihydropyrene or tetrahydropyrene.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene rings.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid.

Major Products: The major products depend on the specific reaction conditions but can include functionalized pyrenes, quinones, and hydrogenated pyrenes.

Scientific Research Applications

1,1’-(Tetradecane-1,14-diyl)dipyrene has several scientific research applications:

Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.

Biology: Employed in studying biological membranes and cellular processes where fluorescence tagging is required.

Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool in imaging techniques.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electronic properties.

Mechanism of Action

The mechanism of action of 1,1’-(Tetradecane-1,14-diyl)dipyrene is primarily related to its fluorescence and electronic properties. The compound can interact with various molecular targets, including:

Fluorescence: The pyrene units absorb light and emit fluorescence, which can be used to track and analyze molecular interactions.

Electronic Pathways: The compound can participate in electron transfer processes, making it useful in electronic applications.

Comparison with Similar Compounds

Table 1: Comparative Structural Analysis

Key Observations :

- Linker Flexibility : The tetradecane linker imparts high conformational flexibility, enabling dynamic molecular arrangements. In contrast, Compounds 8 and 9 feature rigid aromatic/oxygenated linkers, restricting motion and enforcing planar geometries.

- Functional Groups: Compounds 8 and 9 contain polar ether and chloromethyl groups, enhancing solubility in polar solvents (e.g., CHCl₃, CH₃OH). The aliphatic linker in the target compound favors solubility in non-polar media.

- Molecular Weight : The target compound’s estimated MW (~600) falls between Compounds 8 (586) and 9 (702), reflecting differences in linker complexity.

Spectroscopic Properties

Table 2: UV-Vis and NMR Comparison

Key Observations :

- UV-Vis: All compounds exhibit λmax near 340–344 nm, dominated by pyrene’s π→π* transitions. Minor shifts arise from linker electronic effects (e.g., conjugation in aromatic linkers vs. insulating aliphatic chains).

- NMR : The target compound’s ¹H-NMR would show prominent aliphatic proton signals (1.2–1.6 ppm) absent in Compounds 8 and 9, which display distinct aromatic/ether-linked methylene resonances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.